molecular formula C22H16N6O2 B12940839 4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline CAS No. 22915-83-9

4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline

Katalognummer: B12940839
CAS-Nummer: 22915-83-9
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: KTDQRWMCUQLISY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline is a complex organic compound characterized by the presence of oxadiazole rings and aniline groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline typically involves the reaction of 1,4-phenylenediamine with 5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-2-thiol) under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the formation of the oxadiazole rings .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HNO3 for nitration, Br2 for bromination.

Major Products

    Oxidation: Formation of corresponding oxadiazole derivatives.

    Reduction: Formation of reduced aniline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole rings contribute to its electron-accepting properties, making it effective in electronic applications. Additionally, the aniline groups can participate in hydrogen bonding and π-π interactions, influencing its behavior in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline is unique due to its combination of oxadiazole and aniline groups, which impart distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.

Eigenschaften

CAS-Nummer

22915-83-9

Molekularformel

C22H16N6O2

Molekulargewicht

396.4 g/mol

IUPAC-Name

4-[5-[4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C22H16N6O2/c23-17-9-5-15(6-10-17)21-27-25-19(29-21)13-1-2-14(4-3-13)20-26-28-22(30-20)16-7-11-18(24)12-8-16/h1-12H,23-24H2

InChI-Schlüssel

KTDQRWMCUQLISY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)C4=NN=C(O4)C5=CC=C(C=C5)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.